molecular formula C7H13ClFN B3105287 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1523618-19-0

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B3105287
CAS No.: 1523618-19-0
M. Wt: 165.63
InChI Key: SRCBWFGHBQWSKR-UHFFFAOYSA-N
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Description

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is an organic compound with the molecular formula C7H12FN·HCl. It is a bicyclic structure that includes a fluorine atom and a nitrogen atom within its framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrogen atom within the bicyclic structure can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds .

Scientific Research Applications

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for developing new pharmaceuticals and studying the effects of fluorine substitution in bicyclic structures .

Properties

IUPAC Name

8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCBWFGHBQWSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
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8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
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8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
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8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
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8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride

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